molecular formula C18H17N3O3S B2709582 N-(2-hydroxyethyl)-4-{[(4-hydroxyquinazolin-2-yl)sulfanyl]methyl}benzamide CAS No. 326888-24-8

N-(2-hydroxyethyl)-4-{[(4-hydroxyquinazolin-2-yl)sulfanyl]methyl}benzamide

Cat. No. B2709582
M. Wt: 355.41
InChI Key: GUDWUJCGSHWSQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxyethyl)-4-{[(4-hydroxyquinazolin-2-yl)sulfanyl]methyl}benzamide, also known as HQK-1001, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HQK-1001 is a small molecule that has been synthesized through a multi-step process, and its unique chemical structure has been shown to have a range of biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Characterization

N-(2-hydroxyethyl)-4-{[(4-hydroxyquinazolin-2-yl)sulfanyl]methyl}benzamide, due to its complex structure, plays a significant role in chemical synthesis and transformations. Novel hetarylquinolines, featuring thiazolidine and dihydrothiazole rings, have been synthesized based on benzene ring–substituted derivatives, highlighting the compound's utility in creating diverse quinoline-based structures for further pharmacological exploration (Aleqsanyan & Hambardzumyan, 2021). These advancements demonstrate the compound's significance in synthesizing novel heterocyclic compounds with potential therapeutic applications.

Pharmacological Research

Research on quinazoline derivatives, including those related to N-(2-hydroxyethyl)-4-{[(4-hydroxyquinazolin-2-yl)sulfanyl]methyl}benzamide, has shown promising pharmacological activities. For instance, quinazoline derivatives have been explored for their diuretic, antihypertensive, and anti-diabetic potentials, indicating the compound's relevance in developing new therapeutic agents (Rahman et al., 2014). These studies are pivotal in understanding the structure-activity relationships and potential clinical applications of quinazoline-based compounds.

Antimicrobial and Anticancer Activity

The synthesis and characterization of new quinazolines, including N-(2-hydroxyethyl)-4-{[(4-hydroxyquinazolin-2-yl)sulfanyl]methyl}benzamide analogs, have also shown potential antimicrobial and anticancer activities. These compounds have been evaluated for their effectiveness against various bacterial and fungal strains, as well as their ability to inhibit the growth of cancer cells, offering insights into their therapeutic potential in treating infectious diseases and cancer (Desai, Shihora, & Moradia, 2007). Such research is crucial for the discovery of new drugs with improved efficacy and safety profiles.

properties

IUPAC Name

N-(2-hydroxyethyl)-4-[(4-oxo-3H-quinazolin-2-yl)sulfanylmethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c22-10-9-19-16(23)13-7-5-12(6-8-13)11-25-18-20-15-4-2-1-3-14(15)17(24)21-18/h1-8,22H,9-11H2,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDWUJCGSHWSQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)SCC3=CC=C(C=C3)C(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxyethyl)-4-(((4-oxo-3,4-dihydroquinazolin-2-yl)thio)methyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.